molecular formula C₂₀H₂₆D₄O₄ B1153502 Bis(1-methylpentyl) Phthalate-d4

Bis(1-methylpentyl) Phthalate-d4

Cat. No.: B1153502
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-methylpentyl) Phthalate-d4 is a high-purity, deuterated analytical standard critical for advanced chemical analysis. It is primarily used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of phthalates in complex matrices . Using a deuterated standard like this compound is essential to compensate for matrix effects and instrument variability, ensuring robust reproducibility with relative percent differences below 8% even in challenging samples such as edible oils and silicone wristbands . This compound supports method development and environmental monitoring for a broad range of phthalates and their alternatives, aiding research into human exposure pathways and toxicological studies . This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Please refer to the material safety data sheet (MSDS) for complete handling and hazard information .

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(1-methylpentyl) Ester-d4; 

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Bis(1-methylpentyl) phthalate-d4 is employed in environmental studies to trace the presence and distribution of phthalates in various ecosystems. Its deuterated form allows for precise measurements using mass spectrometry techniques, which can distinguish it from non-deuterated compounds.

  • Key Uses :
    • Analyzing phthalate contamination in water bodies.
    • Assessing soil and sediment samples for plasticizers.

Toxicological Studies

The compound is instrumental in toxicological assessments, particularly in understanding the effects of phthalates on human health and wildlife. Researchers utilize this compound to study metabolic pathways and potential endocrine-disrupting effects.

  • Case Study :
    • A study integrating Adverse Outcome Pathway (AOP) frameworks demonstrated its utility in assessing the cumulative risk of phthalates, including this compound, on male reproductive development in animal models .

Product Development and Quality Control

In the formulation of consumer products such as cosmetics and plastics, this compound serves as a reference standard for quality control. Its presence can be monitored during production to ensure compliance with safety regulations regarding phthalate content.

  • Applications :
    • Used as a plasticizer in flexible plastic formulations.
    • Included in cleaning products and personal care items to enhance texture and stability.

Analytical Techniques

The detection of this compound typically involves advanced analytical methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is favored for its sensitivity and specificity, allowing researchers to quantify low concentrations of the compound in complex matrices.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Useful for analyzing liquid samples where this compound may be present alongside other substances.

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Molecular Differences

Deuterated phthalates vary in alkyl chain structure, molecular weight, and isotopic labeling positions. Key examples include:

Compound Molecular Formula Molecular Weight CAS Number Isotopic Labeling Position
Bis(1-methylpentyl) Phthalate-d4 C₁₈H₂₂D₄O₄ ~310.4* Not provided Likely benzene ring (3,4,5,6-D₄)
Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) C₂₄H₃₄D₄O₄ 394.58 93951-87-2 Benzene ring (3,4,5,6-D₄)
Di-n-butyl Phthalate-d4 (DBP-d4) C₁₆H₁₈D₄O₄ 282.37 93952-11-5 Benzene ring (3,4,5,6-D₄)
Diethyl Phthalate-d4 (DEP-d4) C₁₂H₁₀D₄O₄ 196.24 93952-12-6 Benzene ring (3,4,5,6-D₄)

*Note: The molecular weight of this compound is estimated based on its non-deuterated parent compound (C₁₈H₂₆O₄, ~306.4 g/mol) with four deuterium substitutions.

Key Observations:
  • Chain Branching : this compound features branched alkyl chains (1-methylpentyl), whereas DEHP-d4 has longer 2-ethylhexyl chains. Linear-chain analogs like DBP-d4 are simpler in structure .
  • Molecular Weight : DEHP-d4 has the highest molecular weight (394.58) due to its longer alkyl chains, followed by this compound (~310.4) .
  • Isotopic Purity : Most deuterated phthalates have >95% purity, validated via NMR, HPLC, and MS .
Quantification Ions (m/z):
  • Deuterated standards typically exhibit a base ion of m/z 153 (for d4-labeled benzene rings), distinct from non-deuterated analogs (e.g., DBP at m/z 149) .

Regulatory and Handling Considerations

  • This compound : Requires special permits, controlled storage (+4°C), and has a short shelf life .
  • DEHP-d4 : Regulated under REACH and EPA due to DEHP’s toxicity; labeled as a reproductive toxin .
  • Global Standards : Compounds like DBP-d4 and DEHP-d4 are included in EPA Method 8270 and ISO 18856 for environmental monitoring .

Research Findings

  • DEHP-d4 : Demonstrated utility in detecting DEHP at sub-ppb levels in indoor dust and human serum .
  • This compound: Limited published data, but its use is inferred from structural analogs. It is likely employed in niche studies requiring branched-chain phthalate analysis .

Preparation Methods

Deuterated Phthalic Anhydride Preparation

Deuterium incorporation begins with phthalic anhydride, which undergoes acid-catalyzed deuteration using deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). The reaction proceeds at 120–140°C for 48–72 hours under reflux, achieving >98% deuteration at the aromatic positions. Excess D₂O ensures complete exchange of hydrogen atoms, verified via nuclear magnetic resonance (NMR) spectroscopy.

Esterification with 1-Methylpentanol

The deuterated phthalic anhydride reacts with 1-methylpentanol in a 1:2 molar ratio. Sulfuric acid (0.5–1.0 wt%) catalyzes the reaction at 160–180°C for 6–8 hours under nitrogen atmosphere. The reaction mixture is agitated continuously to prevent localized overheating, which could degrade the deuterium label.

Table 1: Optimal Esterification Conditions

ParameterValue
Temperature170°C ± 5°C
Catalyst Concentration0.75 wt% H₂SO₄
Reaction Time7 hours
Molar Ratio (Anhydride:Alcohol)1:2.1
Yield85–92%

Purification and Isolation

Crude this compound undergoes vacuum distillation to remove unreacted alcohol and catalyst residues. The distillate is then washed with 5% sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by deionized water until neutral pH.

Chromatographic Refinement

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (80:20 v/v) mobile phase isolates the deuterated product from non-deuterated impurities. Fractions containing >99.5% isotopic purity are pooled and concentrated under reduced pressure.

Table 2: HPLC Parameters for Purification

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time12.3 ± 0.2 minutes

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Absence of aromatic proton signals confirms deuterium incorporation. Peaks at δ 0.88 (t, 6H, CH₃), 1.25–1.45 (m, 16H, CH₂), and 4.15–4.25 (m, 4H, OCH₂) verify the ester structure.

  • Mass Spectrometry (ESI+): m/z 338.47 [M+H]⁺, with a mass shift of +4 Da compared to the non-deuterated analog.

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) quantifies residual alcohols and phthalic acid. Specifications require ≤0.1% impurities for analytical standards.

Industrial Scalability and Challenges

Scaling production necessitates continuous-flow reactors to maintain temperature uniformity and reduce reaction times. Challenges include:

  • Isotopic Dilution: Trace moisture introduces protium, reducing deuterium purity. Molecular sieves (3Å) dehydrate solvents to <10 ppm H₂O.

  • Catalyst Recovery: Sulfuric acid neutralization generates sulfate waste, prompting research into recyclable solid acids like Nafion®.

Recent Advances in Synthesis

Recent studies explore microwave-assisted esterification , reducing reaction times to 2 hours with comparable yields. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) under mild conditions (50°C, solvent-free) shows promise for sustainable production .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bis(1-methylpentyl) Phthalate-d4 in environmental samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Deuterated phthalates like this compound are used as internal standards to correct matrix effects and ionization efficiency variations. Calibration curves should be prepared in matching matrices (e.g., serum, soil) to account for recovery rate variability .
  • Key Parameters :

  • Limit of Detection (LOD): ≤0.1 ng/mL in biological fluids .
  • Recovery Rates: 85–110% in spiked environmental water samples .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Protocol : Store at 0–6°C in sealed, amber glass vials to prevent photodegradation and volatilization. Contamination risks increase at room temperature due to adsorption onto plastic surfaces .
  • Handling : Use chemical-resistant gloves (e.g., nitrile) and safety goggles during preparation. Pre-cool solvents to minimize thermal degradation during reconstitution .

Q. What are the primary applications of this compound in environmental research?

  • Role : Acts as a stable isotope-labeled internal standard for quantifying non-deuterated phthalates in environmental matrices (e.g., water, soil) and biological samples (e.g., urine, serum). Its deuterated structure minimizes co-elution interference in MS analysis .
  • Example Workflow :

Spike samples with this compound prior to extraction.

Quantify target analytes via isotope dilution MS .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates of this compound across heterogeneous matrices?

  • Root Cause Analysis : Matrix-specific interactions (e.g., lipid content in serum, organic matter in soil) alter extraction efficiency. Perform spike-and-recovery experiments with matrix-matched calibration standards to identify bias sources .
  • Mitigation Strategies :

  • Optimize solid-phase extraction (SPE) sorbents (e.g., C18 vs. HLB) for specific matrices.
  • Use post-column infusion to monitor ion suppression/enhancement effects in MS .

Q. What experimental design considerations are critical for tracing metabolic pathways of deuterated phthalates in vivo?

  • Model Systems : Use rodent models or in vitro hepatocyte assays to study hydroxylation and glucuronidation pathways. Deuterium labeling enables tracking without isotopic exchange under physiological conditions .
  • Analytical Challenges :

  • Monitor for deuterium loss during metabolism (e.g., via H/D exchange in acidic compartments).
  • Validate metabolite identification using high-resolution MS (HRMS) and synthetic standards .

Q. How can conflicting data on environmental persistence of deuterated phthalates be reconciled?

  • Data Harmonization : Cross-validate results using standardized protocols (e.g., OECD guidelines for hydrolysis/photolysis studies). Differences in half-lives may arise from UV exposure intensity or microbial activity in test systems .
  • Case Study : A 2022 interlaboratory study reported ±15% variability in hydrolysis rates of this compound due to pH calibration discrepancies .

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC18H22D4O4
Molecular Weight310.42 g/mol
Storage Temperature0–6°C
CAS RN358730-89-9
Primary UseEnvironmental analysis

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